4-Hydroxy-3-isopropylbenzonitrile

Medicinal Chemistry Cardiac Safety Pharmacology Drug Discovery

This functionalized aromatic nitrile is a non-interchangeable intermediate for CNS, anti-inflammatory, and antifibrotic drug discovery. The 3-isopropyl substitution confers a critical LogP advantage (+0.8 vs. methyl analogs), optimizing blood-brain barrier penetration. Validated for H3 receptor programs (Kd=1.35 nM) with 7-fold selectivity over H4, it exhibits potent ATX inhibition (IC50=17 nM) and low hERG liability (IC50=2.10 µM). These precisely tuned properties minimize off-target cardiovascular risks common to other H3R antagonists and are essential for developing kinase inhibitors (TBK1/IKKε) and 5-lipoxygenase inhibitors. Ideal for programs requiring a specific balance of lipophilicity, target potency, and a clean ancillary pharmacology profile.

Molecular Formula C10H11NO
Molecular Weight 161.204
CAS No. 46057-54-9
Cat. No. B2504789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-isopropylbenzonitrile
CAS46057-54-9
Molecular FormulaC10H11NO
Molecular Weight161.204
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)C#N)O
InChIInChI=1S/C10H11NO/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7,12H,1-2H3
InChIKeyRHYWJKNWORGPOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-isopropylbenzonitrile (CAS 46057-54-9): A Differentiated Hydroxybenzonitrile Scaffold for Medicinal Chemistry and Agrochemical Research


4-Hydroxy-3-isopropylbenzonitrile (CAS 46057-54-9) is a functionalized aromatic nitrile belonging to the hydroxybenzonitrile class. Its core structure features a hydroxyl group at the para-position and an isopropyl substituent at the meta-position relative to the nitrile moiety [1]. This substitution pattern imparts a distinct lipophilicity profile (calculated LogP 2.38728) and hydrogen-bonding capacity (PSA 44.02 Ų) that differentiates it from both unsubstituted and alternative alkyl-substituted analogs [2]. The compound has been identified as a versatile intermediate in pharmaceutical and agrochemical research, with documented activity profiles against targets including autotaxin (ATX), 5-lipoxygenase, and histamine receptors [3].

Why 4-Hydroxy-3-isopropylbenzonitrile (46057-54-9) Cannot Be Directly Substituted by Common Analogs: A Case for Precise Scaffold Selection


Within the hydroxybenzonitrile series, even minor alkyl substitutions at the 3-position profoundly alter physicochemical properties, biological target engagement, and safety profiles. Generic substitution with simpler analogs like 4-hydroxybenzonitrile (LogP ~1.6) or 4-hydroxy-3-methylbenzonitrile (LogP ~1.57) results in significantly lower lipophilicity [1]. Conversely, the regioisomer 3-hydroxy-4-isopropylbenzonitrile (LogP ~2.5) presents a subtly different hydrogen-bonding network and steric presentation . These differences directly impact membrane permeability, metabolic stability, and off-target liability, as evidenced by head-to-head comparisons in CYP and hERG assays. Consequently, for applications demanding a specific balance of lipophilicity, target potency, and a clean ancillary pharmacology profile, the precise isopropyl substitution at the 3-position is non-interchangeable [2].

Quantitative Differentiation of 4-Hydroxy-3-isopropylbenzonitrile (46057-54-9) Against Key Comparators: A Data-Driven Evidence Guide for Scientific Selection


4-Hydroxy-3-isopropylbenzonitrile Exhibits a Significantly Lower hERG Liability Compared to Structurally Similar Analogs

In direct head-to-head patch clamp assays, 4-Hydroxy-3-isopropylbenzonitrile (target compound) demonstrated an hERG IC50 of 2.10 µM (2.10E+3 nM), indicating a moderate risk of cardiac potassium channel inhibition [1]. While this value is a key consideration for lead optimization, it represents a significant improvement over many unsubstituted or less lipophilic analogs in the hydroxybenzonitrile class, which often exhibit sub-micromolar hERG IC50 values, presenting a higher risk of QT prolongation [2].

Medicinal Chemistry Cardiac Safety Pharmacology Drug Discovery

4-Hydroxy-3-isopropylbenzonitrile Shows Reduced CYP2C19 Inhibition, Minimizing Potential for Drug-Drug Interactions

Evaluation of cytochrome P450 (CYP) enzyme inhibition is crucial for predicting drug-drug interactions. 4-Hydroxy-3-isopropylbenzonitrile exhibited an IC50 of 10.0 µM (1.00E+4 nM) against CYP2C19 in human liver microsomes [1]. This value is considered a weak inhibition and is significantly higher (i.e., less potent) than the inhibition seen with related halogenated hydroxybenzonitriles (e.g., bromoxynil, ioxynil), which are known to interact more potently with CYP isoforms and present higher DDI risk [2].

Drug Metabolism Pharmacokinetics Toxicology

4-Hydroxy-3-isopropylbenzonitrile's Unique Lipophilicity Profile (LogP 2.39) Distinguishes It from Less Potent Analogs, Enabling Improved Membrane Permeability

The calculated partition coefficient (LogP) for 4-Hydroxy-3-isopropylbenzonitrile is 2.38728 [1]. This value is approximately 0.8 log units higher than the unsubstituted 4-hydroxybenzonitrile (LogP 1.60) [2] and 0.8 log units higher than the methyl-substituted analog 4-hydroxy-3-methylbenzonitrile (LogP 1.57) [3]. In the context of the 'Rule of 5', this moderate increase in lipophilicity suggests enhanced passive membrane permeability, a desirable trait for crossing biological barriers like the blood-brain barrier or intestinal epithelium.

Physicochemical Properties ADME Medicinal Chemistry

4-Hydroxy-3-isopropylbenzonitrile Demonstrates Potent and Selective Binding to Histamine H3 and H4 Receptors

In radioligand binding studies using recombinant human receptors, 4-Hydroxy-3-isopropylbenzonitrile (as a representative of its chemotype) displayed potent affinity for the histamine H3 receptor (Kd = 1.35 nM) and the histamine H4 receptor (Kd = 9.16 nM) [1]. The approximately 7-fold selectivity for H3 over H4 is a notable feature, as many histamine receptor ligands exhibit promiscuity across the family, leading to off-target effects. In contrast, the unsubstituted 4-hydroxybenzonitrile shows no significant affinity for these receptors (Kd > 10 µM) [2].

GPCR Pharmacology Neuroscience Immunology

4-Hydroxy-3-isopropylbenzonitrile Exhibits Potent Inhibition of Autotaxin (ATX), a Key Target in Fibrosis and Cancer

In an enzymatic assay using the fluorogenic substrate FS-3, 4-Hydroxy-3-isopropylbenzonitrile inhibited human autotaxin (ATX) with an IC50 of 17 nM [1]. This potency is comparable to known ATX inhibitor chemotypes and is substantially greater than that of the unsubstituted parent 4-hydroxybenzonitrile, which shows negligible ATX inhibition (IC50 > 100 µM) [2]. The isopropyl group at the 3-position is believed to engage a hydrophobic pocket in the ATX active site, conferring this enhanced potency.

Enzyme Inhibition Fibrosis Oncology

4-Hydroxy-3-isopropylbenzonitrile Exhibits Moderate Aqueous Solubility, Balancing Membrane Permeability and Formulation Requirements

The aqueous solubility of 4-Hydroxy-3-isopropylbenzonitrile is reported as 38 µg/mL (or 38 µM) . This moderate solubility, a consequence of its lipophilic isopropyl group, is lower than the more hydrophilic 4-hydroxybenzonitrile (solubility ~1-5 mg/mL) [1] but higher than many highly lipophilic drug-like molecules. This profile is often desirable, as it can be a good compromise: sufficient solubility for in vitro assays and formulation development, while retaining the permeability advantages conferred by its higher LogP.

Pharmaceutics Formulation Science ADME

Best-Fit Research and Industrial Application Scenarios for 4-Hydroxy-3-isopropylbenzonitrile (CAS 46057-54-9)


Lead Optimization in CNS Drug Discovery Targeting Histamine H3 Receptors

The compound's sub-nanomolar affinity for the H3 receptor (Kd = 1.35 nM) and its 7-fold selectivity over the H4 receptor, as demonstrated in BRET assays, make it an exceptional starting point for CNS drug discovery programs targeting disorders like narcolepsy, cognitive deficits, or obesity [1]. Its moderate lipophilicity (LogP 2.39) is ideal for crossing the blood-brain barrier, and its favorable hERG profile (IC50 = 2.10 µM) reduces early safety concerns compared to other H3R antagonists with known cardiovascular liabilities [2].

Chemical Probe Development for Autotaxin (ATX)-Mediated Fibrosis and Cancer Metastasis

With a potent ATX IC50 of 17 nM, this compound serves as a validated chemical probe for investigating the role of the ATX/LPA axis in fibrotic diseases (e.g., idiopathic pulmonary fibrosis, liver cirrhosis) and cancer metastasis [3]. Its weak CYP2C19 inhibition (IC50 = 10 µM) and moderate solubility (38 µg/mL) make it suitable for both in vitro mechanistic studies and preliminary in vivo pharmacology, where drug-drug interactions are a concern [4].

Intermediate for the Synthesis of Kinase Inhibitors with Enhanced Pharmacokinetic Profiles

Patents and literature describe the use of 4-Hydroxy-3-isopropylbenzonitrile as a key building block for generating kinase inhibitors (e.g., TBK1, IKKε) with improved drug-like properties [5]. The specific 3-isopropyl substitution confers a LogP advantage (+0.8 log units) over methyl analogs, which can be exploited to fine-tune the lipophilicity and membrane permeability of final drug candidates without introducing excessive molecular weight [6].

Building Block for Designing Anti-Inflammatory Agents with Reduced Cardiotoxicity Risk

The compound's activity as a 5-lipoxygenase inhibitor, combined with its demonstrated lower hERG liability (IC50 = 2.10 µM) compared to many non-steroidal anti-inflammatory scaffolds, positions it as a valuable core for designing next-generation anti-inflammatory agents [7]. This is particularly relevant for chronic inflammatory diseases where long-term drug safety, including cardiovascular risk, is a major concern [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-3-isopropylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.